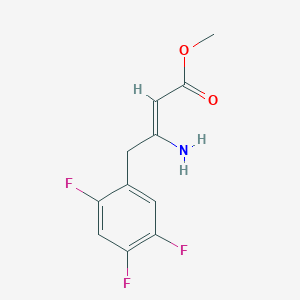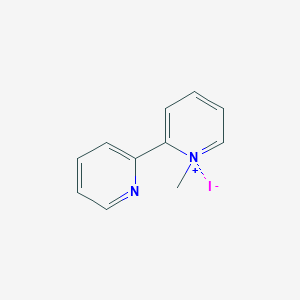
1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique compound with specific properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formation of key intermediates: This involves the preparation of intermediate compounds that will be further transformed into the target compound.
Coupling reactions: These reactions involve the joining of two molecular entities to form a larger molecule.
Purification steps: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Industrial Production Methods
Industrial production of chemical compounds like 1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide typically involves scaling up the laboratory synthesis methods. This includes:
Optimization of reaction conditions: Ensuring that the reactions are efficient and yield high purity products.
Use of industrial reactors: Large-scale reactors are used to carry out the chemical reactions under controlled conditions.
Quality control: Rigorous testing and quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution reagents: These include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce oxidized derivatives with additional oxygen-containing functional groups.
Reduction: May produce reduced derivatives with fewer oxygen-containing functional groups.
Substitution: May produce substituted derivatives with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
Binding to receptors: Interacting with specific receptors on cell surfaces or within cells.
Enzyme inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.
Modulation of signaling pathways: Affecting cellular signaling pathways that regulate various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide can be identified based on their structural and functional similarities. These compounds may include:
Analogous chemical structures: Compounds with similar core structures but different functional groups.
Functional analogs: Compounds with similar biological activities or mechanisms of action.
Uniqueness
This compound may possess unique properties that distinguish it from similar compounds, such as:
Specific binding affinity: Higher or more selective binding to certain molecular targets.
Distinct biological activity: Unique effects on biological systems that are not observed with similar compounds.
Conclusion
This compound is a compound with diverse applications in scientific research and industry Its synthesis, chemical reactions, and mechanism of action make it a valuable entity for further study and exploration
Eigenschaften
IUPAC Name |
1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.HI/c1-13-9-5-3-7-11(13)10-6-2-4-8-12-10;/h2-9H,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKLCVQDBVTHFG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C2=CC=CC=N2.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1C2=CC=CC=N2.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
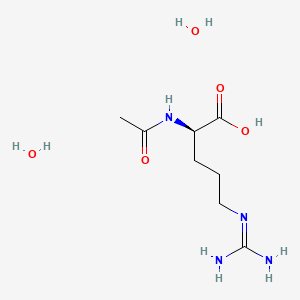
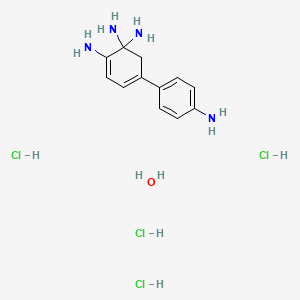
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-](/img/structure/B7949389.png)
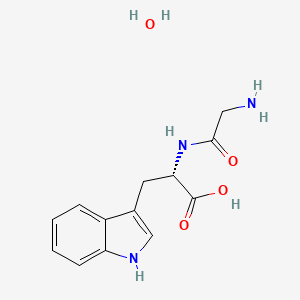
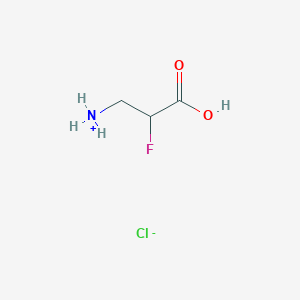
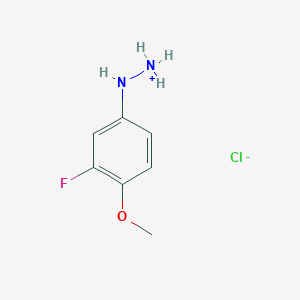
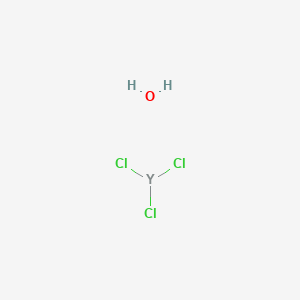

![Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester](/img/structure/B7949424.png)
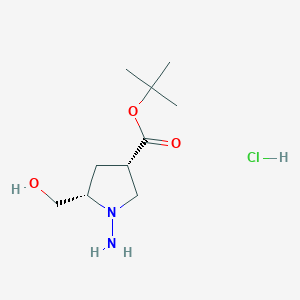
![1-{3-[2-(7-CHLOROQUINOLIN-2-YL)ETHENYL]PHENYL}-3-[2-(2-HYDROXYPROPAN-2-YL)PHENYL]PROPAN-1-OL](/img/structure/B7949457.png)
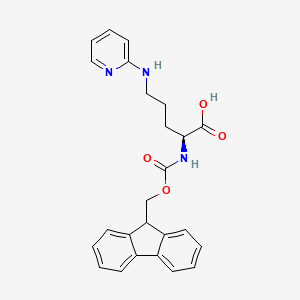
![tert-butyl N-[4-(morpholine-4-carbonyl)-1,1-dioxothian-4-yl]carbamate](/img/structure/B7949465.png)
